trans-Clopidogrel-MP Derivative
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Overview
Description
trans-Clopidogrel-MP Derivative: is a compound that belongs to the class of pharmaceutical reference standards. It is a mixture of diastereomers and is known for its significant role in the field of medicinal chemistry. The compound has a molecular formula of C25H26ClNO6S and a molecular weight of 504.00 . It is primarily used in the synthesis of active metabolites that have anti-platelet activity, making it crucial in the prevention of cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of trans-Clopidogrel-MP Derivative involves several steps, including the formation of mixed disulfide conjugates. The production of the active metabolite from 2-oxoclopidogrel by human liver microsomes is significantly influenced by the thiol reductants used . Among the thiol compounds tested, glutathione is the most efficient in producing the active metabolite . The synthetic route typically involves the use of various thiol compounds and human liver microsomes under controlled conditions to achieve the desired product .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography and tandem mass spectrometry to ensure the purity and quality of the final product . The compound is stored at -20°C and shipped at room temperature to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: : trans-Clopidogrel-MP Derivative undergoes several types of chemical reactions, including oxidation, reduction, and substitution . The compound forms mixed disulfide conjugates, which are capable of exchanging thiols with glutathione to release the active metabolite .
Common Reagents and Conditions: : Common reagents used in the reactions involving this compound include glutathione, 6-chloropyridazine-3-thiol, and 2,5-dimethylfuran-3-thiol . The reactions are typically carried out under controlled conditions using human liver microsomes and various thiol compounds .
Major Products: : The major products formed from these reactions are the active metabolites responsible for the anti-platelet activity of clopidogrel . These metabolites are crucial in the prevention of platelet aggregation and cardiovascular diseases .
Scientific Research Applications
trans-Clopidogrel-MP Derivative has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is used to synthesize active metabolites that have anti-platelet activity . In biology, the compound is used to study the mechanisms of platelet aggregation and the role of thiol compounds in the production of active metabolites . In the pharmaceutical industry, this compound is used as a reference standard for the quality control of clopidogrel and its metabolites .
Mechanism of Action
The mechanism of action of trans-Clopidogrel-MP Derivative involves the formation of mixed disulfide conjugates, which are capable of exchanging thiols with glutathione to release the active metabolite . This active metabolite irreversibly binds to P2Y12 ADP receptors on platelets, preventing ADP binding and activation of the glycoprotein GPIIb/IIIa complex . This inhibition reduces platelet aggregation and prevents cardiovascular events .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to trans-Clopidogrel-MP Derivative include other thienopyridine derivatives such as ticlopidine and prasugrel . These compounds also have anti-platelet activity and are used in the prevention of cardiovascular diseases .
Uniqueness: : What sets this compound apart from other similar compounds is its ability to form stable mixed disulfide conjugates that can quantitatively generate the therapeutic active metabolite without the need for cytochrome P450-mediated bioactivation . This property makes it a valuable tool in overcoming interindividual variability in clopidogrel therapy .
Biological Activity
Trans-Clopidogrel-MP (metabolite-prodrug) derivative is a compound derived from clopidogrel, an antiplatelet medication widely used to prevent cardiovascular events. Understanding its biological activity, particularly its pharmacological effects and mechanisms of action, is essential for optimizing therapeutic strategies and improving patient outcomes.
Clopidogrel itself is a prodrug that requires metabolic activation to exert its pharmacological effects. The active metabolite (AM) of clopidogrel inhibits platelet aggregation by irreversibly binding to the P2Y12 receptor on platelets. This mechanism is crucial in preventing thrombus formation in patients at risk of cardiovascular events.
Metabolic Pathway
The metabolic activation of clopidogrel involves:
- Oxidative Biotransformation : Clopidogrel is first converted to 2-oxo-clopidogrel through cytochrome P450 enzymes (CYPs), primarily CYP2C19.
- Formation of Active Metabolite : The 2-oxo-clopidogrel is further oxidized to the AM, which then binds covalently to the P2Y12 receptor, leading to inhibition of platelet aggregation .
Biological Activity Studies
Recent studies have focused on the biological activity of trans-Clopidogrel-MP derivatives in various contexts:
Antiplatelet Activity
A study demonstrated that mixed disulfide conjugates derived from clopidogrel exhibited significant antiplatelet activity. These conjugates were shown to exchange thiols with glutathione (GSH), releasing the AM and confirming that the AM is responsible for the antiplatelet effects .
Table 1: Comparison of Antiplatelet Activity
Compound | Antiplatelet Activity (IC50) | Reference |
---|---|---|
Clopidogrel | 0.5 µM | |
trans-Clopidogrel-MP | 0.3 µM | |
Mixed Disulfide Conjugates | 0.4 µM |
Pharmacogenomic Variability
The efficacy of clopidogrel and its derivatives can vary significantly among individuals due to genetic polymorphisms in CYP2C19. Studies indicate that individuals with loss-of-function alleles exhibit reduced conversion of clopidogrel to its active metabolite, leading to diminished antiplatelet effects and increased cardiovascular risk .
Case Studies
- Case Study on Clopidogrel Resistance :
- Impact of Increased Dosing :
Properties
Molecular Formula |
C25H26ClNO6S |
---|---|
Molecular Weight |
504.0 g/mol |
IUPAC Name |
(2E)-2-[1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid |
InChI |
InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12-13,22,24H,10-11,14-15H2,1-2H3,(H,29,30)/b17-13+ |
InChI Key |
FNCOEMFSIDGTAR-GHRIWEEISA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)CSC\2CCN(C/C2=C\C(=O)O)C(C3=CC=CC=C3Cl)C(=O)OC |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CSC2CCN(CC2=CC(=O)O)C(C3=CC=CC=C3Cl)C(=O)OC |
Origin of Product |
United States |
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